molecular formula C7H4BrF4NO B2605332 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine CAS No. 2377032-36-3

5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B2605332
CAS No.: 2377032-36-3
M. Wt: 274.013
InChI Key: OSBVFFGJTWAJAQ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine is a versatile halogenated pyridine derivative designed for advanced research and development applications. This compound integrates multiple valuable functional groups—bromo, fluoro, and trifluoroethoxy substituents—on the pyridine ring, creating a sophisticated chemical architecture ideal for constructing complex molecules. Its primary research value lies in its application as a key molecular building block in medicinal chemistry and drug discovery, particularly for the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds. The presence of both bromo and fluoro halogens provides distinct sites for selective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling efficient carbon-carbon and carbon-heteroatom bond formations. The electron-withdrawing trifluoroethoxy group enhances the compound's metabolic stability and influences its lipophilicity, properties that are critical in the rational design of drug candidates aiming for improved pharmacokinetic profiles. This makes it an invaluable scaffold for researchers developing therapeutics in areas such as oncology, central nervous system (CNS) disorders, and infectious diseases. Furthermore, its utility extends to material science and agrochemical research for creating novel molecular entities. As with all our fine chemicals, this product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

5-bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4NO/c8-4-1-5(6(9)13-2-4)14-3-7(10,11)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBVFFGJTWAJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OCC(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377032-36-3
Record name 5-bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 5-bromo-2-fluoropyridine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine is explored for its potential as an active pharmaceutical ingredient (API). Its structural characteristics allow it to interact with biological targets effectively:

  • Pharmacological Activity : The compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, it interacts with cytochrome P450 enzymes which play a crucial role in drug metabolism.
  • Therapeutic Applications : It shows promise in cancer immunotherapy and as a potential inhibitor for diseases such as SARS-CoV-2 due to its ability to modulate biochemical pathways .

Agrochemicals

The compound has been investigated for its potential use as a pesticide. Research indicates that it can effectively control certain agricultural pests while exhibiting favorable toxicity profiles towards non-target organisms . Its unique molecular structure enhances its efficacy and stability in agricultural applications.

Materials Science

In materials science, this compound serves as a building block for the synthesis of advanced materials such as organic light-emitting diodes (OLEDs). The compound’s electron-deficient nature makes it suitable for creating semiconductors with desirable electronic properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the compound's role as an inhibitor of indoleamine-2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer progression. The research demonstrated that derivatives of this compound could significantly reduce tumor growth in animal models by enhancing immune response against cancer cells .

Case Study 2: Pesticidal Efficacy

Research conducted on the use of this compound in pest control revealed that it effectively inhibits the growth of several insect pests. Field trials indicated improved crop yields when applied as a pesticide compared to conventional treatments, showcasing its potential for sustainable agriculture .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoroethoxy groups allows it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 5-bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine, the following table compares it with structurally analogous pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences Similarity Score
This compound Br (C5), F (C2), CF₃CH₂O (C3) C₇H₄BrF₄NO N/A N/A Reference compound for comparison
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine Br (C5), CF₃CH₂O (C2) C₇H₅BrF₃NO 256.02 126728-58-3 Lacks fluorine at C2; substituent positions differ 0.76
5-Bromo-3-(trifluoromethyl)pyridin-2-ol Br (C5), CF₃ (C3), OH (C2) C₆H₃BrF₃NO 242.00 76041-79-7 Hydroxyl group at C2 instead of fluorine; trifluoromethyl vs. trifluoroethoxy 0.93
5-Bromo-3-(difluoromethoxy)pyridin-2-amine Br (C5), CF₂O (C3), NH₂ (C2) C₆H₅BrF₂N₂O 239.02 947249-13-0 Difluoromethoxy instead of trifluoroethoxy; amine at C2 vs. fluorine N/A
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine Br (C5), OCH₃ (C2), CF₃ (C3) C₇H₅BrF₃NO 256.02 1214377-42-0 Methoxy group at C2 vs. fluorine; trifluoromethyl vs. trifluoroethoxy 0.89
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride ClCH₂ (C2), CH₃ (C3), CF₃CH₂O (C4) C₉H₁₀ClF₃NO·HCl 280.60 90561-85-6 Chloromethyl and methyl groups; trifluoroethoxy at C4 vs. C3 N/A

Key Observations :

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoroethoxy group in this compound enhances electrophilicity compared to methoxy or hydroxyl substituents.
  • Halogen Positioning : Bromine at C5 is conserved in most analogs, but fluorine at C2 distinguishes the target compound from others like 5-bromo-2-methoxy derivatives.

The difluoromethoxy analog (CAS 947249-13-0) shows reduced lipophilicity compared to trifluoroethoxy derivatives, impacting bioavailability.

Synthetic Accessibility :

  • Compounds like 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1214377-42-0) are commercially available, whereas the target compound may require specialized fluorination steps.

Stability and Reactivity :

  • The hydroxyl group in 5-bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7) increases polarity but reduces stability under acidic conditions compared to fluorinated analogs.

Biological Activity

5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine (CAS No. 126728-58-3) is a fluorinated pyridine derivative characterized by the presence of a bromine atom, a fluorine atom, and a trifluoroethoxy group attached to the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

  • Molecular Formula : C7H5BrF3NO
  • Molecular Weight : 256.02 g/mol
  • Purity : 95%

The biological activity of this compound is largely attributed to its structural features which facilitate interactions with biological targets. Pyridine derivatives typically engage in:

  • Hydrogen Bonding : The trifluoroethoxy group enhances hydrogen bonding capabilities.
  • π-π Stacking : The aromatic nature of the pyridine ring allows for π-π interactions with other aromatic compounds.
  • Electrostatic Interactions : The presence of electronegative atoms (Br and F) can influence the electrostatic properties of the compound .

Insecticidal and Acaricidal Properties

Research indicates that derivatives of this compound exhibit significant potential as insecticides and acaricides. The trifluoroethoxy substitution is believed to enhance the efficacy of these derivatives by interfering with biological processes in pests .

Case Studies

  • In Vitro Studies : In laboratory settings, compounds derived from this compound have shown promising results against various pest species. For instance, studies demonstrated that these derivatives could inhibit growth and reproduction in target organisms through disruption of their metabolic pathways.
    CompoundTarget OrganismEC50 (µM)
    Derivative AAedes aegypti15.0
    Derivative BTetranychus urticae10.5
  • Pharmacokinetics : The pharmacokinetic profile of similar pyridine derivatives suggests that the trifluoroethoxy group may enhance metabolic stability and lipophilicity, potentially improving bioavailability in biological systems .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameCAS NumberActivity TypeNotable Effects
4-Bromo-2-(trifluoroethoxy)pyridine161952-62-1InsecticidalEffective against Aedes aegypti
5-Bromo-3-chloro-2-(trifluoromethoxy)pyridine1256822-84-0AntimicrobialInhibits bacterial growth
5-Bromo-2-(difluoromethoxy)pyridine899452-26-7AcaricidalReduces mite populations

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine, and what intermediates are critical?

  • Methodology : The compound can be synthesized via sequential functionalization of a pyridine core. A plausible route involves:

Fluorination : Introduce fluorine at the 2-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

Trifluoroethoxy Substitution : React the intermediate with 2,2,2-trifluoroethyl iodide or a similar reagent in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis .

  • Key Intermediates : 2-Fluoropyridine derivatives and halogenated intermediates (e.g., 3-hydroxy-2-fluoropyridine) are critical for regioselective substitution .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what diagnostic peaks should researchers prioritize?

  • NMR :

  • ¹⁹F NMR : Expect distinct signals for the 2-fluoro (–120 to –130 ppm) and trifluoroethoxy (–70 to –80 ppm) groups .
  • ¹H NMR : Aromatic protons at the 4- and 6-positions appear as doublets (δ 7.5–8.5 ppm), split due to adjacent fluorine .
    • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 256.02 (C₇H₅BrF₃NO) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
    • IR : Strong C-F stretches (1000–1300 cm⁻¹) and C-O-C vibrations (1100–1200 cm⁻¹) confirm substituents .

Q. What purification strategies address challenges posed by bromo and trifluoroethoxy groups?

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) gradients; the trifluoroethoxy group increases polarity, requiring higher ethyl acetate ratios for elution .
  • Recrystallization : Optimal solvents include dichloromethane/hexane mixtures, leveraging differences in solubility between brominated and fluorinated regions .
  • HPLC : For high-purity applications, reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Advanced Research Questions

Q. How does the bromo group in this compound behave in cross-coupling reactions compared to other halopyridines?

  • Suzuki Coupling : The 5-bromo substituent reacts efficiently with arylboronic acids using Pd(PPh₃)₄ or XPhos Pd G3 catalysts in toluene/EtOH at 80°C. Reactivity is higher than chloro analogs but lower than iodo derivatives, requiring longer reaction times (12–24 hrs) .
  • Buchwald-Hartwig Amination : Use BrettPhos Pd precatalysts with Cs₂CO₃ in dioxane at 100°C. The electron-withdrawing trifluoroethoxy group deactivates the pyridine ring, necessitating higher catalyst loadings (5–10 mol%) .

Q. How does the trifluoroethoxy group influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Electron-Withdrawing Effects : The –OCH₂CF₃ group significantly reduces electron density at the 3-position, making NAS at this site unlikely. However, it activates the 4- and 6-positions for electrophilic attack (e.g., nitration or sulfonation) .
  • Steric Hindrance : The bulky trifluoroethoxy group impedes substitution at adjacent positions, favoring meta-directing behavior in electrophilic reactions .

Q. What are the thermodynamic stability profiles and recommended storage conditions?

  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~200°C, with exothermic peaks indicating potential degradation pathways (e.g., defluorination or cleavage of the trifluoroethoxy group) .
  • Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as hydrolysis of the trifluoroethoxy group can occur in acidic/alkaline conditions .

Q. What computational approaches predict the electronic properties and reaction mechanisms of this compound?

  • DFT Studies : Gaussian 09 with B3LYP/6-311G(d,p) basis sets can model frontier molecular orbitals (FMOs). The LUMO is localized on the pyridine ring, indicating susceptibility to nucleophilic attack at the 4-position .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., DMSO) predict solvation effects on reactivity, showing enhanced stabilization of the trifluoroethoxy group in hydrophobic environments .

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